Product packaging for SMND-309(Cat. No.:)

SMND-309

Cat. No.: B1264892
M. Wt: 358.3 g/mol
InChI Key: OAHRXWZJURTMHG-OEKSYNDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMND-309 (CAS 1065559-56-9) is a potent metabolite of Salvianolic acid B, a key active compound found in the traditional medicinal plant Salvia miltiorrhiza Bunge. This compound has demonstrated significant and diverse pharmacological activities in scientific research, making it a valuable tool for studying cellular protection mechanisms. A primary area of investigation for this compound is its robust hepatoprotective efficacy. Recent research has shown that this compound activates the Nrf2 signaling pathway, which serves as a central regulator of the cellular antioxidant response. By directly interacting with the Keap1 protein, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream cytoprotective genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and the glutamate-cysteine ligase catalytic subunit (GCLC). This mechanism alleviates oxidative stress and mitochondrial dysfunction, providing a protective effect against models of acute liver injury, including acetaminophen-induced hepatotoxicity. Furthermore, studies indicate it can ameliorate carbon tetrachloride-induced liver fibrosis by down-regulating connective tissue growth factor (CTGF) expression and scavenging lipid peroxidation products. Beyond the liver, this compound exhibits a strong neuroprotective profile, demonstrating protective effects in cultured neuronal cells and in animal models of permanent middle cerebral artery occlusion, where it can reduce cerebral infarct volume and improve neurological function. Its protective effects also extend to other organ systems, as it has been shown to alleviate lung injury and fibrosis induced by chronic intermittent hypoxia by inhibiting inflammation and M2 macrophage accumulation. In vitro, this compound has demonstrated powerful, concentration-dependent antioxidant properties, effectively scavenging DPPH, hydroxyl, and superoxide radicals. Researchers can utilize this compound to explore therapeutic strategies for conditions involving oxidative stress, such as liver disease, neurological ischemia, and fibrotic disorders. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B1264892 SMND-309

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(Z)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7-

InChI Key

OAHRXWZJURTMHG-OEKSYNDNSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)\C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O

Synonyms

2-(6-(2-carboxyvinyl)-2,3-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)acrylic acid
SMND 309
SMND-309
SMND309

Origin of Product

United States

Origin and Chemical Derivation of Smnd 309

Strategic Reaction Design and Synthetic Intermediates

One of the reported synthetic strategies for SMND-309 starts from 2-hydroxy-3-methoxybenzaldehyde. tandfonline.com This approach utilizes key chemical reactions to build the molecule step-by-step. The conversion of an aryl aldehyde into an aryl acetic acid with a one-carbon extension is a critical part of this synthesis. tandfonline.com The Perkin condensation and the Heck coupling are two other significant reactions employed in this synthetic route to create the α,β-unsaturated ester portions of the this compound molecule. tandfonline.com

Another synthetic approach has been reported starting from 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one. tandfonline.com This demonstrates that different starting materials and synthetic intermediates can be strategically employed to achieve the final product.

Advanced Synthetic Approaches and Yield Optimization

The following table provides a comparative overview of the two synthetic approaches:

Starting MaterialNumber of StepsOverall YieldKey Reactions
2-hydroxy-3-methoxybenzaldehyde1244%Perkin condensation, Heck coupling
1-(3-hydroxy-4-methoxyphenyl)ethan-1-one1021%Not specified in detail

Molecular Mechanisms of Action of Smnd 309

Direct Molecular Target Identification and Binding Dynamics

SMND-309 has been shown to interact with specific proteins, influencing their activity and downstream signaling events.

Interaction with Kelch-like ECH-associated protein 1 (Keap1) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

Studies have demonstrated that this compound activates the Nrf2-ARE signaling pathway by inhibiting the interaction between Keap1 and Nrf2 plos.orgnih.gov. Molecular docking and dynamics simulations suggest that this compound can bind to Keap1, and biofilm layer interference experiments have confirmed this direct interaction plos.orgnih.gov. This binding disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus plos.orgnih.govresearchgate.net. Nuclear Nrf2 then binds to antioxidant response elements (AREs), leading to the upregulation of various antioxidant proteins, such as heme oxygenase 1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1) plos.orgnih.gov. This activation of the Nrf2 pathway contributes to the attenuation of oxidative stress plos.orgnih.gov.

Data on the effect of this compound on Keap1 and Nrf2 expression in HepG2 cells and mouse liver tissues are presented in the table below, based on Western blotting results nih.govresearchgate.netplos.org:

Target ProteinCellular/Tissue LocationThis compound Treatment (Concentration/Dose)Observed Effect (vs Control/Model Group)Source
Keap1HepG2 cells10 μM, 40 μMExpression detected nih.govresearchgate.net
Nrf2HepG2 cells (nucleus)10 μM, 40 μMIncreased nuclear translocation plos.orgnih.govresearchgate.net
Nrf2HepG2 cells (cytoplasm)10 μM, 40 μMDecreased cytoplasmic expression nih.govresearchgate.net
HO-1HepG2 cells10 μM, 40 μMUpregulated expression plos.orgnih.govresearchgate.net
GCLCHepG2 cells10 μM, 40 μMUpregulated expression plos.orgnih.govresearchgate.net
NQO1HepG2 cells10 μM, 40 μMUpregulated expression plos.orgnih.govresearchgate.net
Keap1Mouse liver tissueNot specified in snippetsExpression detected nih.govplos.org
Nrf2Mouse liver tissue (nucleus)Not specified in snippetsIncreased nuclear expression nih.govplos.org
Nrf2Mouse liver tissue (cytoplasm)Not specified in snippetsDecreased cytoplasmic expression nih.govplos.org
HO-1Mouse liver tissueNot specified in snippetsUpregulated expression nih.govplos.org
GCLCMouse liver tissueNot specified in snippetsUpregulated expression nih.govplos.org
NQO1Mouse liver tissueNot specified in snippetsUpregulated expression nih.govplos.org

Engagement with Erythropoietin Receptor (EPOR)

This compound has been shown to activate the erythropoietin receptor (EPOR) nih.govijsr.netresearchgate.netijsr.net. This engagement is a crucial step in the activation of downstream signaling pathways, particularly the JAK2/STAT3 pathway, which is involved in processes like angiogenesis and neuroprotection researchgate.netnih.govnih.govijsr.netresearchgate.netijsr.net. Studies using human umbilical vein endothelial cells (HUVECs) have indicated that this compound activates EPOR first, which then stimulates the JAK2/STAT3 pathway nih.govijsr.netresearchgate.net.

Intracellular Signaling Transduction Pathways

Following its interaction with target proteins, this compound modulates several intracellular signaling pathways that mediate its biological effects.

Janus Kinase 2 (JAK2)/Signal Transducers and Activators of Transcription 3 (STAT3) Pathway Modulation

This compound has been demonstrated to activate the JAK2/STAT3 signaling pathway researchgate.netnih.govnih.govijsr.netresearchgate.nete-century.ussciopen.com. This activation is closely linked to its engagement with the erythropoietin receptor (EPOR) researchgate.netnih.govnih.govijsr.netresearchgate.net. Activation of the EPOR by this compound leads to the phosphorylation of JAK2, which in turn phosphorylates STAT3 researchgate.netnih.govnih.gov. Phosphorylated STAT3 then translocates to the nucleus and promotes the transcription of target genes, including vascular endothelial growth factor (VEGF) researchgate.netnih.govnih.gov. This pathway modulation is implicated in the neuroprotective and angiogenic effects of this compound researchgate.netnih.govnih.gov.

Research findings on the effects of this compound on key components of the JAK2/STAT3 pathway include increased levels of phosphorylated JAK2 (P-JAK2) and phosphorylated STAT3 (P-STAT3) in brain tissue following cerebral ischemia and reperfusion injury in rats treated with this compound researchgate.netnih.gov. In HUVECs, this compound treatment significantly enhanced the levels of phosphorylated EPOR and phosphorylated STAT3 nih.gov.

Phosphoinositide 3-Kinase (PI3K)/Akt/cAMP-Response Element Binding Protein (CREB) Signaling Axis Activation

This compound promotes neuron survival through the activation of the PI3K/Akt/CREB signaling pathway medchemexpress.comfrontiersin.orgnih.govtandfonline.comdntb.gov.uatandfonline.comnih.gov. This pathway is crucial for cell survival, growth, and proliferation. Activation of PI3K leads to the phosphorylation of Akt, which subsequently activates CREB nih.govtandfonline.comtandfonline.com. The activation of this axis by this compound has been observed in differentiated SH-SY5Y cells subjected to oxygen-glucose deprivation/reperfusion injury frontiersin.orgnih.govtandfonline.comtandfonline.com.

Experimental data shows that this compound treatment increased the levels of phosphorylated Akt (p-Akt) and phosphorylated CREB (p-CREB) in differentiated SH-SY5Y cells under oxygen-glucose deprivation/reperfusion conditions tandfonline.comtandfonline.com. This effect was antagonized by the addition of LY294002, a PI3K inhibitor, indicating that this compound activates Akt and CREB via the PI3K pathway tandfonline.comtandfonline.com. The activation of this pathway is correlated with the upregulation of brain-derived neurotrophic factor (BDNF) expression, which contributes to the neuroprotective effect tandfonline.comtandfonline.com.

Regulation of Apoptosis-Related Protein Expression

This compound influences the expression of proteins involved in apoptosis, contributing to its protective effects against cell death nih.govtandfonline.comtandfonline.com. Studies have shown that this compound can reduce the number of apoptotic cells and modulate the levels of both anti-apoptotic and pro-apoptotic proteins nih.govtandfonline.com.

Specifically, this compound treatment has been found to significantly increase the expression of the anti-apoptotic protein Bcl-2 nih.govtandfonline.comtandfonline.com. Concurrently, it decreases the activity of caspase-3, a key executioner caspase in the apoptotic pathway nih.govtandfonline.comtandfonline.com. While this compound upregulates Bcl-2, some studies indicate it may not significantly affect the level of the pro-apoptotic protein Bax nih.govtandfonline.com. These findings suggest that this compound's anti-apoptotic effect is mediated, at least in part, by promoting the expression of anti-apoptotic factors and inhibiting caspase activity.

In a study on acute myocardial infarction in rats, this compound treatment reduced the number of apoptotic cardiocytes, which was associated with upregulated Bcl-2 expression and downregulated Bax expression nih.gov. In differentiated SH-SY5Y cells, this compound reduced the apoptotic rate and increased Bcl-2 levels while decreasing caspase-3 activity tandfonline.comtandfonline.com.

Modulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor)

Studies have shown that this compound can influence the expression of neurotrophic factors, notably Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical protein involved in neuronal survival, growth, differentiation, and synaptic plasticity, playing a vital role in maintaining normal neuronal function and cognitive processes. tandfonline.comtandfonline.comnih.govfrontiersin.org Experimental evidence indicates that in differentiated SH-SY5Y cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a model simulating ischemic injury, BDNF expression is significantly reduced. tandfonline.comtandfonline.com Treatment with this compound has been shown to restore the expression levels of BDNF in these injured cells. tandfonline.comtandfonline.comnih.gov This restorative effect on BDNF expression by this compound is suggested to be mediated, at least in part, through the activation of the PI3K/Akt/CREB signaling pathway. tandfonline.comtandfonline.comfrontiersin.org The observed neuroprotective effects of this compound in models of neuron injury are correlated with this upregulation of BDNF. tandfonline.com

Oxidative Stress Mitigation and Antioxidant System Enhancement

This compound exhibits potent antioxidant properties and enhances the endogenous antioxidant defense system, thereby mitigating oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the ability of biological systems to detoxify the reactive intermediates, is implicated in various pathological conditions.

Upregulation of Endogenous Antioxidant Enzyme Activities

This compound has been shown to increase the activity of endogenous antioxidant enzymes. medchemexpress.comresearchgate.net These enzymes are crucial for neutralizing harmful ROS and maintaining cellular redox homeostasis. For instance, in studies involving rats, this compound treatment was found to restore the decreased activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). medchemexpress.com SOD catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, while GSH-Px reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively. nih.gov Furthermore, this compound activates the Nrf2 signaling pathway, a key regulator of antioxidant gene expression. researchgate.netresearcher.lifeplos.org Activation of Nrf2 leads to the upregulation of various antioxidant enzymes and related proteins, including glutamate-cysteine ligase catalytic subunit (GCLC), heme oxygenase 1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular antioxidant capacity. researchgate.netplos.org

Attenuation of Reactive Oxygen Species Accumulation and Lipid Peroxidation

This compound effectively attenuates the accumulation of reactive oxygen species (ROS) and reduces lipid peroxidation. medchemexpress.comresearchgate.netplos.orgresearchgate.net Lipid peroxidation is a destructive process where free radicals attack polyunsaturated fatty acids in cell membranes, leading to the formation of toxic products such as malondialdehyde (MDA). Elevated levels of MDA are considered an indicator of oxidative damage. nih.gov this compound treatment has been shown to decrease MDA levels, indicating its ability to scavenge lipid peroxidation products and protect against membrane damage. medchemexpress.com In experimental models, this compound reduced the presence of peroxidized lipid droplets in hippocampal cells. researchgate.net Comparative in vitro studies have demonstrated that this compound possesses high scavenging activity against free radicals such as DPPH, comparable to or exceeding that of caffeic acid. nih.gov

Restoration of Mitochondrial Homeostasis and Function

Mitochondria are significant intracellular sources of ROS, and their dysfunction is closely linked to oxidative stress and cellular injury. This compound has been shown to attenuate mitochondrial dysfunction and promote the restoration of mitochondrial homeostasis. researchgate.netplos.org In HepG2 cells subjected to oxidative stress, this compound treatment helped alleviate mitochondrial dysfunction. researchgate.netplos.org Specifically, this compound was observed to restore the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function, in cells challenged by acetaminophen-induced injury. plos.org Maintaining mitochondrial integrity and function is crucial for energy production and preventing the release of pro-apoptotic factors. mdpi.comnih.gov

Angiogenic Pathway Activation

This compound has been demonstrated to promote angiogenesis, the formation of new blood vessels from pre-existing ones. ijsr.netresearchgate.netnih.govcaldic.com This process is vital for tissue repair and regeneration, particularly in ischemic conditions.

Vascular Endothelial Growth Factor (VEGF) and Receptor 2 (Flk-1) Expression Regulation

A key mechanism by which this compound promotes angiogenesis involves the regulation of Vascular Endothelial Growth Factor (VEGF) and its receptor 2 (Flk-1), also known as VEGFR2. VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. Studies have shown that this compound increases the levels of both VEGF and Flk-1, its primary receptor responsible for mediating most of VEGF's pro-angiogenic effects, in brain tissue. ijsr.netresearchgate.netnih.gov

The activation of angiogenic pathways by this compound is mediated through the erythropoietin (EPO) receptor/JAK2/STAT3 signaling cascade. This compound initially activates the EPO receptor, which in turn stimulates the Janus kinase 2 (JAK2)/Signal Transducers and Activators of Transcription 3 (STAT3) pathway. ijsr.netresearchgate.netnih.govnih.gov Activation of the JAK2/STAT3 pathway subsequently leads to the upregulation of VEGF expression. ijsr.netresearchgate.netnih.govnih.gov This signaling axis plays a crucial role in the pro-angiogenic effects of this compound.

In vitro studies using human umbilical vein endothelial cells (HUVEC) have provided further support for these mechanisms. This compound treatment enhanced the migration and capillary-like structure formation of HUVECs, key processes in angiogenesis. nih.gov These effects were accompanied by increased levels of VEGF, phosphorylated EPO receptor (p-EPOR), and phosphorylated STAT3 (p-STAT3), confirming the involvement of the EPO receptor/STAT3/VEGF pathway in this compound-induced angiogenesis. nih.gov

Here is a summary of some research findings related to this compound's effects on antioxidant enzymes and oxidative stress markers:

ParameterTissue/CellsEffect of this compound TreatmentReference
SOD ActivityRat liver tissueRestored decrease medchemexpress.com
GSH-Px ActivityRat liver tissueRestored decrease medchemexpress.com
MDA LevelRat liver tissueDecreased elevation medchemexpress.com
Peroxidized LipidsMouse hippocampal cellsReduced researchgate.net
ROS LevelsHepG2 cellsAttenuated researchgate.netplos.org
DPPH ScavengingIn vitroHigh activity (93.4% at 20 mg/mL) nih.gov
Mitochondrial ΔΨmAPAP-induced HepG2 cellsRestored plos.org

Here is a summary of research findings related to this compound's effects on angiogenic factors:

ParameterTissue/CellsEffect of this compound TreatmentReference
VEGF LevelsRat brainIncreased ijsr.netresearchgate.netnih.gov
Flk-1 LevelsRat brainIncreased ijsr.netresearchgate.netnih.gov
VEGF LevelsHUVECIncreased nih.gov
p-EPOR LevelsHUVECIncreased nih.gov
p-STAT3 LevelsHUVECIncreased nih.gov

Endothelial Cell Functional Modulations

This compound has demonstrated effects on endothelial cell function, particularly in the context of angiogenesis. Research using human umbilical vein endothelial cells (HUVEC) indicates that this compound can promote angiogenesis by enhancing cell migration and the formation of capillary-like structures nih.gov. This pro-angiogenic effect is associated with the activation of specific signaling pathways.

Studies suggest that this compound activates the erythropoietin receptor (EPOR), which in turn stimulates the Janus Kinase 2 (JAK2)/Signal Transducers and Activators of Transcription 3 (STAT3) pathway nih.govnih.gov. This activation leads to the upregulation of Vascular Endothelial Growth Factor (VEGF) expression nih.govnih.gov. VEGF is a critical factor in angiogenesis, promoting the growth of new blood vessels. The observed increase in phosphorylated EPOR and phosphorylated STAT3 levels supports the involvement of this pathway in this compound's angiogenic activity on HUVECs nih.gov.

Table 1: Effects of this compound on HUVEC Function and Related Markers

ParameterEffect of this compound (Concentration Range: 3-30 µg/ml)Associated Molecular ChangesSource
HUVEC ProliferationStrongly induced (concentration-dependent)Not directly specified in this context, but likely downstream of pathway activation nih.gov
HUVEC AdhesionSignificantly promoted (at 30 µg/ml)Not directly specified nih.gov
HUVEC MigrationSignificantly enhancedUpregulation of VEGF nih.gov
Capillary-like Structure FormationSignificantly enhancedUpregulation of VEGF nih.gov
VEGF LevelsIncreasedActivation of EPOR/JAK2/STAT3 pathway nih.govnih.gov
Phosphorylated EPOR LevelsIncreasedDirect activation by this compound nih.gov
Phosphorylated STAT3 LevelsIncreasedDownstream of EPOR/JAK2 activation nih.govnih.gov

Further research utilizing HUVECs lacking the EPO receptor (HUVEC EPOR-) and the JAK2 inhibitor AG-490 confirmed that this compound's angiogenic effects are mediated through initial activation of the EPO receptor, subsequently stimulating the JAK2/STAT3 pathway and upregulating VEGF expression nih.gov.

Anti-Inflammatory Modulatory Effects

This compound exhibits anti-inflammatory properties, which contribute to its protective effects in various pathological conditions, including cerebral ischemia and reperfusion injury and chronic intermittent hypoxia-induced lung injury researchgate.netnih.gov.

Cytokine Expression Regulation

Inflammatory cytokines play a crucial role in the pathogenesis of numerous diseases. This compound has been shown to modulate the expression of key pro-inflammatory and anti-inflammatory cytokines. In models of chronic intermittent hypoxia (CIH), which can lead to lung injury, CIH treatment increased the expression of pro-inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.gov. This compound treatment inhibited this pulmonary inflammation nih.gov.

Suppression of Glial Cell Activation

Glial cells, including astrocytes and microglia, play a significant role in the central nervous system's inflammatory response. Activation of these cells contributes to neuroinflammation and neuronal damage researchgate.netmndresearch.blog. This compound has demonstrated the ability to suppress glial cell activation.

In a study investigating chronic intermittent hypoxia (CIH), which can lead to nerve and glial cell damage, this compound significantly reduced the accumulation of lipid droplets in astrocytes and microglia nih.gov. While the exact mechanisms linking lipid droplet accumulation and glial activation in this context require further elucidation, the reduction in lipid droplets by this compound is associated with its protective effects against CIH-induced cognitive deficits nih.gov. This suggests that this compound's modulation of lipid metabolism in glial cells may contribute to the attenuation of their activation and subsequent neuroinflammatory responses.

Furthermore, research indicates that this compound promotes neuron survival through anti-inflammatory effects nih.gov. Given the critical role of activated glial cells in mediating neuroinflammation and neuronal injury, the protective effects of this compound are likely, at least in part, attributable to its ability to suppress the detrimental activities of these cells. Studies have shown that CIH can lead to neuroinflammation and apoptosis by activating glial cells researchgate.net. Compounds like this compound have shown promise in reducing CIH-induced damage researchgate.net.

Table 2: Effect of this compound on Lipid Droplet Accumulation in Glial Cells under CIH

Cell TypeEffect of CIH Treatment on Lipid Droplet AccumulationEffect of this compound Treatment on Lipid Droplet Accumulation (compared to CIH group)Source
AstrocytesIncreased nearly threefoldDecreased by 40% nih.gov
MicrogliaIncreased onefoldDecreased by 30% nih.gov

The suppression of glial cell activation by this compound is a key aspect of its neuroprotective and anti-inflammatory profile.

Preclinical Efficacy of Smnd 309 in Pathophysiological Models

Neuroprotective Applications of SMND-309

Studies have highlighted the neuroprotective capabilities of this compound, particularly in the context of ischemic and hypoxic insults to the brain.

Efficacy in Cerebral Ischemia and Reperfusion Injury Models

Cerebral ischemia and subsequent reperfusion injury are significant contributors to neuronal damage and functional deficits following stroke researchgate.netfrontiersin.org. This compound has shown promise in mitigating these effects in preclinical models.

Neuropathological Biomarker Attenuation

In rat models of cerebral ischemia and reperfusion injury induced by middle cerebral artery occlusion (MCAO), this compound treatment has been shown to decrease infarct volume researchgate.netnih.gov. Infarct volume is a critical neuropathological biomarker reflecting the extent of irreversible tissue damage after ischemia frontiersin.org. By reducing infarct volume, this compound suggests a protective effect on brain tissue.

This compound's protective mechanisms in cerebral ischemia-reperfusion injury appear to involve targeting the JAK2/STAT3 pathway researchgate.netnih.govnih.gov. This pathway is associated with various cellular processes, including cell survival and angiogenesis researchgate.netnih.gov. This compound has been shown to increase the levels of erythropoietin (EPO), erythropoietin receptor (EPOR), phosphorylated JAK2 (P-JAK2), and phosphorylated STAT3 (P-STAT3) in the brain researchgate.netnih.gov. Additionally, it increased levels of VEGF and VEGF receptor 2 (Flk-1), suggesting a role in promoting angiogenesis, which can aid in tissue repair after ischemic injury researchgate.netnih.gov.

Furthermore, this compound has been reported to improve mitochondrial energy metabolism and antioxidant capacity in the brain following cerebral ischemia nih.govnih.gov. It increased brain ATP content and the activities of mitochondrial respiratory chain complexes nih.gov. It also attenuated the elevation of malondialdehyde (MDA) content and increased the activity of superoxide (B77818) dismutase (SOD) and glutathione-peroxidase (GSH-Px) in brain mitochondria, indicating a reduction in oxidative stress nih.gov.

Neurofunctional Recovery Assessment

Beyond reducing tissue damage, this compound has also demonstrated an ability to improve neurological function in rat models of cerebral ischemia and reperfusion injury researchgate.netnih.gov. Assessment of neurological function is a key aspect of evaluating the efficacy of neuroprotective agents in preclinical stroke research frontiersin.orgriped-online.com. Studies have reported that this compound treatment led to improved neurological scores in affected rats researchgate.netnih.gov. The neuroprotective effect and improved neurological function were observed even with delayed administration of this compound after the onset of ischemia, suggesting a potential therapeutic window nih.gov. The protective effects were also reported to be long-lasting, persisting for several days after the ischemic event nih.gov.

Protection Against Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Induced Neuronal Damage

Oxygen-glucose deprivation/reperfusion (OGD/R) is an in vitro model used to simulate ischemic conditions and study neuronal responses to oxygen and glucose deprivation followed by reoxygenation and glucose restoration nih.govtandfonline.comtandfonline.comcardiff.ac.uk. This compound has shown protective effects against OGD/R-induced damage in neuronal cell systems.

In differentiated human neuroblastoma SH-SY5Y cells exposed to OGD/R, this compound treatment significantly ameliorated the degree of injury nih.govtandfonline.comtandfonline.com. This was evidenced by increased cell viabilities and reduced lactate (B86563) dehydrogenase (LDH) release, a marker of cell damage nih.govtandfonline.comtandfonline.com.

This compound Concentration (μM)Cell Viability (% of Control)LDH Activity (fold increase vs. Control)
0 (OGD/R only)Not specified, significantly reduced2.8
565.4 ± 4.1Not specified
1069.8 ± 3.7Not specified
2075.3 ± 5.12.5 (reduced vs. OGD/R)

Note: Data is representative and based on reported findings nih.govtandfonline.com. Specific control values and statistical significance are detailed in the original research.

The protective effects of this compound against OGD/R injury in SH-SY5Y cells have been linked to the activation of the PI3K/Akt/CREB-signaling pathway nih.govtandfonline.comtandfonline.com. This pathway is known to play a crucial role in neuronal cell survival nih.govtandfonline.com. This compound treatment increased the protein expression of brain-derived neurotrophic factor (BDNF), a neurotrophin involved in neuronal survival and development, in a manner dependent on Akt and CREB activation nih.govtandfonline.com.

Alleviation of Chronic Intermittent Hypoxia-Induced Neurological Dysfunctions

Chronic intermittent hypoxia (CIH), characterized by repeated cycles of low oxygen levels, is a feature of conditions like obstructive sleep apnea (B1277953) and has been linked to neurological dysfunctions and neurodegenerative processes nih.govseattlechildrens.orgresearchgate.net. While the search results did not provide detailed data tables specifically on this compound's effects on CIH-induced neurological dysfunctions, one source indicates that compounds like this compound have shown promise in reducing CIH-induced damage in the context of Alzheimer's disease nih.gov. This suggests a potential therapeutic area for this compound, although further specific research focusing on neurological function outcomes in CIH models is needed.

Anti-apoptotic Effects in Neuronal Cell Systems

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in various pathological conditions, including ischemia and hypoxia nih.govnih.govtandfonline.comtandfonline.comcardiff.ac.uk. This compound has demonstrated anti-apoptotic effects in neuronal cell systems.

In rat cortical neurons, this compound treatment significantly attenuated apoptosis induced by oxygen-glucose deprivation nih.gov. This was evidenced by an increase in cell survival rate and a decrease in caspase-3 activity, a key enzyme in the apoptotic pathway nih.gov.

In differentiated SH-SY5Y cells subjected to OGD/R, this compound treatment reduced the apoptotic rate nih.govtandfonline.comtandfonline.com. Flow cytometry results showed that the apoptotic rate decreased significantly with this compound treatment compared to OGD/R injury alone nih.govtandfonline.com.

TreatmentApoptotic Rate (%)
OGD/R Injury alone43.8
OGD/R + 20 μM this compound19.2

Note: Data is representative and based on reported findings nih.govtandfonline.com.

Mechanistically, this compound increased the level of the anti-apoptotic protein Bcl-2 and decreased the activity of caspase-3 in injured SH-SY5Y cells nih.govtandfonline.comtandfonline.com. This modulation of key apoptotic proteins contributes to the observed reduction in neuronal cell death nih.govtandfonline.com. The anti-apoptotic effects of this compound in OGD/R-injured SH-SY5Y cells are suggested to be related to the activation of the PI3K/Akt/CREB-signaling pathway and the subsequent upregulation of BDNF nih.govtandfonline.com.

Modulation of Lipid Droplet Accumulation in Neural Cells

Lipid droplet accumulation in neural cells, including neurons, astrocytes, and microglia, has been observed in certain pathological conditions, such as chronic intermittent hypoxia (CIH). Research indicates that this compound can modulate this accumulation. In a mouse model subjected to CIH, this compound treatment noticeably decreased the accumulation of lipid droplets in neurons, astrocytes, and microglia within the hippocampal dentate gyrus (DG) area. Specifically, this compound treatment led to an approximate 70% decrease in lipid droplet accumulation in neurons, a 40% decrease in astrocytes, and a 30% decrease in microglia compared to the control group exposed to CIH without treatment. nih.gov

Hepatoprotective Applications of this compound

This compound has shown significant hepatoprotective effects in experimental models of liver injury and fibrosis. plos.orgnih.govnih.govresearchgate.netresearcher.liferesearchgate.netresearcher.liferesearchgate.net Its protective actions are associated with its ability to mitigate liver damage and improve liver function. nih.govmedchemexpress.comresearchgate.net

Therapeutic Effects in Experimental Liver Fibrosis Models

Experimental studies using rodent models of liver fibrosis, such as those induced by carbon tetrachloride (CCl4), have demonstrated the therapeutic efficacy of this compound. nih.govmedchemexpress.comresearchgate.net

Treatment with this compound has been shown to ameliorate liver function in experimental liver fibrosis models. nih.govmedchemexpress.comresearchgate.net Biochemical analysis revealed that this compound treatment decreased the elevated levels of serum hyaluronic acid, laminin, and procollagen (B1174764) type III, which are markers associated with liver fibrosis. nih.govmedchemexpress.comresearchgate.net Furthermore, the hydroxyproline (B1673980) content in liver tissue, an indicator of collagen deposition and fibrosis, was also reduced by this compound. nih.govmedchemexpress.comresearchgate.net Histopathological examination of liver tissues from this compound-treated rats showed reduced liver damage and a lower liver fibrosis grade compared to untreated fibrotic controls. nih.govmedchemexpress.comresearchgate.net

The antifibrotic mechanisms of this compound involve the regulation of growth factors implicated in fibrogenesis. nih.govmedchemexpress.comresearchgate.netimrpress.com Immunohistochemical studies have demonstrated that this compound treatment powerfully down-regulated the expression of connective tissue growth factor (CTGF) in both serum and liver tissue in experimental liver fibrosis models. nih.govmedchemexpress.comresearchgate.netimrpress.com Notably, this effect was observed for CTGF, while the expression of transforming growth factor-beta1 (TGF-β1), another key fibrogenic mediator, was not similarly down-regulated by this compound in these studies. nih.govmedchemexpress.comresearchgate.net

Protective Effects Against Acetaminophen-Induced Acute Liver Injury

This compound has demonstrated protective effects against acetaminophen (B1664979) (APAP)-induced acute liver injury (AILI) in preclinical models, including mice and HepG2 cells. plos.orgnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.netplos.org APAP overdose can lead to liver damage through the accumulation of toxic metabolites and induction of oxidative stress. plos.orgnih.govresearchgate.net

A key indicator of liver injury is the elevation of hepatic enzymes in the bloodstream. Studies on APAP-induced acute liver injury models have shown that this compound treatment significantly reduced the serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH). plos.orgnih.govresearchgate.netresearchgate.netresearcher.lifeplos.org These findings suggest that this compound pretreatment can alleviate acute liver injury. plos.orgnih.gov In HepG2 cells exposed to excess APAP, this compound also decreased the levels of AST and ALT in the cell supernatants. plos.org

The following table summarizes the effect of this compound on key hepatic injury enzymes in an APAP-induced liver injury model:

MarkerEffect of this compound Treatment (vs. Model Group)Reference(s)
Serum Alanine Aminotransferase (ALT)Significantly Reduced plos.orgnih.govresearchgate.netresearchgate.netresearcher.lifeplos.org
Serum Aspartate Aminotransferase (AST)Significantly Reduced plos.orgnih.govresearchgate.netresearchgate.netresearcher.lifeplos.org
Serum Lactate Dehydrogenase (LDH)Significantly Reduced plos.orgnih.govresearchgate.netresearchgate.netplos.org
HepG2 Cell Supernatant ALTDecreased plos.org
HepG2 Cell Supernatant ASTDecreased plos.org
Counteraction of Oxidative Stress and Mitochondrial Impairment

Preclinical studies have indicated that this compound possesses the capacity to counteract oxidative stress and ameliorate mitochondrial impairment in various experimental settings. In models of acetaminophen-induced liver injury, this compound treatment attenuated oxidative stress injury and mitochondrial dysfunction in HepG2 cells. nih.govplos.orgplos.org Investigations using DCFH-DA and JC-1 probes showed that this compound reduced cellular reactive oxygen species (ROS) levels and mitigated the depolarization of mitochondrial membrane potential (ΔΨm) induced by acetaminophen. nih.govplos.orgresearchgate.net Furthermore, this compound alleviated the increase in malondialdehyde (MDA) levels and restored the decrease in superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activities in liver tissues in a mouse model of acetaminophen-induced injury. medchemexpress.comresearchgate.net

In a different context, studies on cerebral ischemia and reperfusion injury in rats revealed that this compound significantly increased brain ATP content, improved mitochondrial energy metabolism, and enhanced mitochondrial respiratory chain complex activities. nih.gov It also attenuated the elevation of MDA content and the decrease in SOD and GSH-Px activity in brain mitochondria, highlighting its antioxidant properties in this model. nih.gov

Cardioprotective Applications of this compound

This compound has shown significant protective potential in preclinical models of acute myocardial infarction. nih.gov Its cardioprotective effects have been investigated through biochemical, histopathological, and immunohistochemical studies. nih.gov

Protective Potential in Acute Myocardial Infarction Models

In a rat model of acute myocardial infarction induced by permanent ligation of the left coronary artery, this compound treatment demonstrated protective effects. nih.gov

Treatment with this compound in rats subjected to acute myocardial infarction significantly prevented the elevation of key serum cardiac biomarkers. nih.gov This included a reduction in the increase of creatine (B1669601) kinase-MB (CK-MB), lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and cardiac troponin T content. nih.gov

Cardiac BiomarkerEffect of this compound Treatment (vs. Model Group)Reference
Creatine Kinase-MB (CK-MB)Prevented Elevation nih.gov
Lactate Dehydrogenase (LDH)Prevented Elevation nih.gov
Alanine Aminotransferase (ALT)Prevented Elevation nih.gov
Cardiac Troponin TPrevented Elevation nih.gov

This compound treatment in the acute myocardial infarction rat model significantly reduced myocardium necrosis scores. nih.gov Furthermore, it decreased the number of apoptotic cardiocytes. nih.gov This inhibition of apoptosis was associated with the up-regulation of the anti-apoptotic protein Bcl-2 and the down-regulation of the pro-apoptotic protein Bax. nih.gov

Histopathological/Apoptotic MarkerEffect of this compound Treatment (vs. Model Group)Reference
Myocardium Necrosis ScoresReduced nih.gov
Number of Apoptotic CardiocytesReduced nih.gov
Bcl-2 ExpressionUp-regulated nih.gov
Bax ExpressionDown-regulated nih.gov

These findings collectively indicate that this compound exerts protective effects in acute myocardial infarction by mitigating myocardial damage and inhibiting apoptosis. nih.gov

Comparative Pharmacological Evaluation of Smnd 309

Potency and Efficacy Comparison with Salvianolic Acid B

Studies have directly compared the pharmacological effects of SMND-309 and salvianolic acid B. Potency refers to the amount of drug needed to produce an effect, while efficacy is the drug's capacity to produce a maximal effect uniba.it.

In the context of experimental liver fibrosis in rats, this compound demonstrated significantly higher potency compared to salvianolic acid B when administered at the same dose nih.gov. The antifibrotic mechanisms of this compound in this model were associated with its ability to suppress the expression of connective tissue growth factor (CTGF), scavenge lipid peroxidation products, and increase endogenous antioxidant enzyme activity nih.gov.

In models of cerebral ischemia, this compound has shown potent neuroprotective effects. Studies in rats with permanent focal cerebral ischemia indicated that this compound produced significant neuroprotection at doses higher than 4.0 mg/kg (i.v.) when administered 30 minutes after the onset of ischemia nih.gov. Furthermore, a dose of 25.0 mg/kg (i.v.) demonstrated significant neuroprotective activity even with delayed administration at 1, 3, and 6 hours post-ischemia nih.gov. This neuroprotective effect was still evident 7 days after ischemia nih.gov. While salvianolic acid B is also known for its neuroprotective properties and effects in cerebral ischemia models, the research highlights this compound's potent and long-lasting effects with a favorable therapeutic time-window nih.govmdpi.com.

The neuroprotective effects of this compound in cerebral ischemia models may be linked to the amelioration of cerebral mitochondrial energy metabolism and its antioxidant properties nih.gov. This compound significantly increased brain ATP content, improved mitochondrial energy metabolism and respiratory chain complex activities, and attenuated the elevation of malondialdehyde (MDA) content while increasing superoxide (B77818) dismutase (SOD) and glutathione-peroxidase (GSH-Px) activity in brain mitochondria nih.gov.

The comparative data suggests that this compound may offer enhanced potency in certain therapeutic areas, such as liver fibrosis, compared to salvianolic acid B.

Data Table: Comparative Effects on Liver Fibrosis Markers

CompoundEffect on Serum Hyaluronic AcidEffect on Serum LamininEffect on Serum Procollagen (B1174764) Type IIIEffect on Liver Hydroxyproline (B1673980)Effect on Liver MalondialdehydeEffect on Liver SOD and GSH-Px ActivityEffect on Liver CTGF Expression
This compoundDecreased elevation nih.govDecreased elevation nih.govDecreased elevation nih.govDecreased content nih.govDecreased level nih.govRestored decrease nih.govDown-regulated nih.gov
Salvianolic Acid BLess potent than this compound nih.govLess potent than this compound nih.govLess potent than this compound nih.govLess potent than this compound nih.govLess potent than this compound nih.govLess potent than this compound nih.govLess potent than this compound nih.gov

Comparative Analysis with Other Salvianolic Acid Derivatives

Salvianolic acids encompass a group of related compounds, including salvianolic acid A, salvianolic acid C, and danshensu, among others wikipedia.orgwikidata.org. These compounds share structural similarities and are often found together in Salvia miltiorrhiza extracts wikipedia.org. While salvianolic acid B is typically the most abundant and extensively studied, comparisons of this compound with other derivatives provide a broader understanding of its place within this class of compounds.

Salvianolic acid A is another abundant water-soluble salvianolic acid with potent anti-oxidative properties mdpi.com. Danshensu is also a main active ingredient known for antiplatelet aggregation and anti-tumor effects imrpress.com.

Research indicates that this compound is a degradation product or metabolite of salvianolic acid B nih.govnih.gov. This suggests a structural and potentially functional relationship. While direct head-to-head comparative studies of this compound's potency and efficacy across a wide range of pharmacological activities against all other salvianolic acid derivatives are not extensively detailed in the provided search results, the focus on comparing this compound with salvianolic acid B highlights the latter as a key reference point due to their close relationship.

The distinct pharmacological profile of this compound, particularly its enhanced potency in certain models compared to salvianolic acid B, suggests that the structural modifications or differences resulting from its formation as a metabolite may influence its biological activity. Further comparative studies across various models and targets would be necessary to fully delineate the comparative advantages and specific applications of this compound relative to the diverse group of salvianolic acid derivatives.

This compound is a chemical compound that has been investigated for its potential therapeutic effects, particularly in the context of liver injury and cerebral ischemia-reperfusion injury. Research into this compound has employed a variety of in vitro and in vivo models to elucidate its pharmacological activities and underlying mechanisms.

Research Methodologies and Experimental Models Employed in Smnd 309 Studies

In Vitro Cellular Models

In vitro studies using various cell lines have been instrumental in understanding the direct effects of SMND-309 at the cellular level. These models allow for controlled environments to investigate specific mechanisms and pathways.

Human and Rodent Neuronal Cell Lines

Neuronal cell lines, such as differentiated human neuroblastoma SH-SY5Y cells and cultured rat cortical neurons, have been used to study the neuroprotective effects of this compound. These models are relevant for investigating the compound's potential in conditions affecting the nervous system, such as cerebral ischemia. Studies have shown that this compound can prevent neuronal cell death in differentiated human neuroblastoma SH-SY5Y cells exposed to oxygen-glucose deprivation (OGD) and reperfusion researchgate.nettandfonline.comtandfonline.com. In cultured rat cortical neurons, this compound treatment has been shown to attenuate apoptosis and ameliorate mitochondrial energy metabolism nih.gov.

Detailed Research Findings:

In differentiated SH-SY5Y cells subjected to OGD/R injury, this compound at concentrations of 5, 10, and 20 μM increased cell viabilities to 65.4% ± 4.1%, 69.8% ± 3.7%, and 75.3% ± 5.1%, respectively, compared to the injured control group tandfonline.comtandfonline.com.

this compound (20 μM) significantly reduced OGD/R-induced LDH leakage by 2.5-fold compared to the OGD/R group, where LDH activity increased by 2.8-fold tandfonline.comtandfonline.com.

Treatment with 20 μM this compound decreased the apoptotic rate of differentiated SH-SY5Y cells from 43.8% (induced by OGD/R) to 19.2% tandfonline.comtandfonline.com.

this compound increased the antiapoptotic protein Bcl-2 level and decreased caspase-3 activity by 1.6-fold in injured differentiated SH-SY5Y cells tandfonline.comtandfonline.com.

In cultured rat cortical neurons, this compound improved cell survival rate, mitochondrial antioxidant enzyme activities, mitochondrial respiratory enzyme activities, mitochondrial respiratory control ratio, and adenosine (B11128) triphosphate content. It also decreased mitochondrial malondialdehyde content, lactate (B86563) dehydrogenase release, intracellular Ca2+ level, and caspase-3 activity in a concentration-dependent manner nih.gov.

Hepatocyte-Derived Cell Lines

Hepatocyte-derived cell lines, such as HepG2 cells, are utilized to investigate the hepatoprotective effects of this compound, particularly in the context of drug-induced liver injury. These models help in understanding how this compound affects liver cells and the underlying protective mechanisms.

Detailed Research Findings:

In HepG2 cells treated with acetaminophen (B1664979) (APAP) to induce acute liver injury, this compound pretreatment alleviated APAP-induced cytotoxicity, with significant protective effects observed at concentrations above 10 μM plos.orgnih.gov.

this compound attenuated oxidative stress injury and mitochondrial dysfunction in APAP-treated HepG2 cells plos.orgnih.govresearchgate.net.

this compound promoted the nuclear translocation of Nrf2 and upregulated the expression of antioxidant enzymes such as glutamate-cysteine ligase catalytic subunit (GCLC), heme oxygenase 1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1) in HepG2 cells plos.orgnih.govresearchgate.net.

this compound significantly increased the levels of SOD, CAT, and GSH in APAP-treated liver tissues, which is consistent with in vitro findings plos.org.

this compound was shown to reduce elevated ROS levels in APAP-treated HepG2 cells in a concentration-dependent manner plos.orgnih.gov.

Endothelial Cell Culture Systems

Endothelial cell culture systems, such as human umbilical vein endothelial cells (HUVEC), are employed to study the effects of this compound on angiogenesis and vascular function. These models are relevant for understanding the compound's potential impact on blood vessel formation and repair.

Detailed Research Findings:

this compound strongly induced the proliferation of HUVEC in a concentration-dependent manner within the range of 1-30 μg/ml nih.gov.

this compound significantly promoted the adhesion of HUVEC to different extracellular matrix components at a concentration of 30 μg/ml nih.gov.

At doses of 3, 10, and 30 μg/ml, this compound significantly enhanced the migration and capillary-like structure formation of HUVEC nih.gov.

this compound increased the levels of vascular endothelial growth factor (VEGF), phosphorylated EPO receptor, and phosphorylated STAT3 in HUVEC nih.gov.

Studies using HUVEC with knocked-down EPO receptor gene and blocking of JAK2 pathways indicated that this compound activates the EPO receptor, which then stimulates JAK2/STAT3, leading to the upregulation of VEGF and angiogenesis nih.gov.

Specific In Vitro Injury Models

Specific in vitro injury models are used to mimic pathological conditions at the cellular level.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: This model is widely used in neuronal cell lines (e.g., SH-SY5Y, rat cortical neurons) to simulate ischemic injury followed by reperfusion, mimicking aspects of stroke tandfonline.comtandfonline.comnih.govmdpi.com.

Acetaminophen (APAP)-Induced Hepatotoxicity Model: HepG2 cells are treated with APAP to induce oxidative stress and liver cell damage, serving as a model for drug-induced liver injury plos.orgnih.govresearchgate.netplos.org.

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects of this compound and its efficacy in complex biological systems, providing insights that cannot be obtained from in vitro studies alone.

Murine and Rat Models of Cerebral Ischemia/Reperfusion Injury

Murine (mice) and rat models of cerebral ischemia/reperfusion (I/R) injury are commonly used to assess the neuroprotective effects of this compound in a setting that mimics ischemic stroke. The middle cerebral artery occlusion (MCAO) method is frequently employed to induce cerebral I/R injury in rats researchgate.netnih.govdbc.wroc.pl.

Detailed Research Findings:

In a cerebral ischemia and reperfusion injury rat model induced by MCAO, this compound mitigated the effects of injury by decreasing infarct volume, improving neurological function, and increasing neuronal survival researchgate.netnih.gov.

this compound promoted angiogenesis in the brains of rats with cerebral I/R injury by increasing the levels of erythropoietin (EPO), EPO receptor (EPOR), phosphorylated JAK2 (P-JAK2), phosphorylated STAT3 (P-STAT3), VEGF, and VEGF receptor 2 (Flk-1) researchgate.netnih.gov.

The neuroprotective effects of this compound against cerebral I/R injury in rats may be attributed to increased VEGF expression resulting from the activation of the JAK2/STAT3 pathway, stimulated by increased EPO/EPOR expression researchgate.netnih.gov.

Studies in mice have also investigated the protective effects of this compound in models of ischemic brain injury mdpi.com.

Other In Vivo Models:

Acetaminophen (APAP)-Induced Acute Liver Injury (AILI) Model in Mice: This model is used to study the hepatoprotective effects of this compound against drug-induced liver damage in a whole organism context plos.orgnih.govplos.orgresearchgate.net. This compound treatment improved histopathological changes in the liver, decreased serum levels of ALT, AST, and LDH, and attenuated oxidative stress and mitochondrial dysfunction in mice with APAP-induced AILI plos.orgnih.govresearchgate.net.

Carbon Tetrachloride-Induced Liver Injury/Fibrosis Model in Rats: This model is used to investigate the effects of this compound on liver damage and fibrosis plos.orgmedchemexpress.comarctomsci.comnih.gov. This compound treatment ameliorated liver function, decreased markers of fibrosis (hyaluronic acid, laminin, procollagen (B1174764) type III, hydroxyproline), reduced malondialdehyde levels, and restored antioxidant enzyme activities (superoxide dismutase, glutathione (B108866) peroxidase) in rats with carbon tetrachloride-induced liver fibrosis medchemexpress.comarctomsci.comnih.gov.

Rodent Models of Acute Myocardial Infarction

Studies investigating the cardioprotective effects of this compound have employed rodent models of acute myocardial infarction (AMI). One such study focused on the cardioprotective effect of this compound in rats subjected to AMI jst.go.jp. While the specific method of inducing AMI in this particular study is not detailed in the provided snippets, isoproterenol-induced cardiac injury is a commonly used method in rodent models to simulate aspects of myocardial damage jst.go.jp. Evaluation in AMI models often involves assessing parameters such as infarct size, apoptosis index, and levels of apoptosis-related proteins researchgate.net.

Rodent Models of Experimentally Induced Liver Fibrosis

Research into the hepatic effects of this compound has touched upon liver injury models. This compound has been reported to alleviate carbon tetrachloride (CCl4)-induced hepatic injury in mice, restoring normal tissue structure to some extent plos.orgnih.gov. CCl4 administration is a known method for inducing liver injury that, with chronic exposure, can lead to liver fibrosis in rodent models wjgnet.com. While the provided information confirms this compound's effect in an acute hepatic injury setting induced by CCl4, detailed studies specifically employing this compound in established rodent models of liver fibrosis were not explicitly described in the search results. Liver fibrosis models often involve chronic administration of fibrogenic agents or genetic modifications wjgnet.comtheliverweek.orgnih.gov.

Rodent Models of Acetaminophen-Induced Acute Liver Injury

The hepatoprotective potential of this compound against acetaminophen (APAP)-induced acute liver injury (AILI) has been investigated using mouse models plos.orgnih.gov. In these studies, AILI was established by administering an overdose of APAP to mice plos.orgnih.gov. This model leads to the accumulation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), causing oxidative stress and liver damage plos.orgnih.gov. The protective effects of this compound were assessed through pathological evaluation of liver tissues and biochemical assays plos.orgnih.gov.

Rodent Models of Chronic Intermittent Hypoxia-Induced Neurological Damage

This compound has been studied for its effects on neurological damage induced by chronic intermittent hypoxia (CIH) in rodent models researchgate.net. A typical approach involves exposing mice, such as C57BL/6J mice, to CIH conditions for an extended period, for example, around 3 months, to induce cognitive deficits and neuronal damage researchgate.net. This compound administration was performed during a specific period, such as the last week of CIH exposure researchgate.net. Behavioral tests are commonly conducted after the CIH exposure to evaluate cognitive function and neurological deficits researchgate.net. CIH is known to induce processes like neuroinflammation and oxidative stress, contributing to cognitive dysfunction researchgate.net.

Biophysical and Biochemical Analytical Techniques

A variety of analytical techniques are employed in this compound research to quantify biomarkers, evaluate tissue morphology, and assess cellular responses.

Spectrophotometric and Chromatographic Assays for Biomarker Quantification

Spectrophotometric and chromatographic assays are utilized to quantify various biomarkers in studies involving this compound. In the context of APAP-induced acute liver injury, biochemical assays are performed on mouse liver tissues to assess the level of injury by measuring markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) plos.orgnih.gov. This compound treatment has been shown to decrease the levels of these enzymes plos.orgnih.gov.

Biomarker Assay Type (Inferred) Relevance to this compound Studies Observed Effect of this compound Source
Alanine Aminotransferase (ALT) Spectrophotometric Liver Injury Decreased levels in APAP-induced AILI model plos.orgnih.gov plos.orgnih.gov
Aspartate Aminotransferase (AST) Spectrophotometric Liver Injury Decreased levels in APAP-induced AILI model plos.orgnih.gov plos.orgnih.gov
Lactate Dehydrogenase (LDH) Spectrophotometric Cell Injury/Liver Injury Decreased levels in APAP-induced AILI model and OGD/R injury model plos.orgnih.govtandfonline.comtandfonline.com plos.orgnih.govtandfonline.comtandfonline.com
Reactive Oxygen Species (ROS) Spectrophotometric/Fluorometric (using probes like DCFH-DA) Oxidative Stress Attenuated levels in APAP-treated cells plos.orgnih.gov plos.orgnih.gov
Superoxide (B77818) Dismutase (SOD) Spectrophotometric Antioxidant Status Increased levels in APAP-treated liver tissues plos.orgnih.gov plos.orgnih.gov
Catalase (CAT) Spectrophotometric Antioxidant Status Increased levels in APAP-treated liver tissues plos.orgnih.gov plos.orgnih.gov
Glutathione (GSH) Spectrophotometric Antioxidant Status Increased levels in APAP-treated liver tissues plos.orgnih.gov plos.orgnih.gov
Cell Viability (e.g., using CCK-8 assay) Spectrophotometric Cellular Health Increased viability in OGD/R-stimulated cells tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Caspase-3 Activity Spectrophotometric/Fluorometric Apoptosis Decreased activity in OGD/R-stimulated cells tandfonline.comtandfonline.com tandfonline.comtandfonline.com

Cellular levels of reactive oxygen species (ROS) and mitochondrial membrane potential are also assessed using probes like DCFH-DA and JC-1, respectively, which are typically measured using spectrophotometric or fluorometric methods plos.orgnih.gov. Furthermore, levels of antioxidant substances such as SOD, CAT, and GSH in liver tissues are quantified, commonly through spectrophotometric assays plos.orgnih.gov. In neuronal studies, cell viability is often determined using assays like the Cell Counting Kit-8 (CCK-8), a spectrophotometric method, and lactate dehydrogenase (LDH) leakage assays tandfonline.comtandfonline.com. Apoptosis can be evaluated through caspase-3 activity assays tandfonline.comtandfonline.com. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC-FID), and Mass Spectrometry (MS) are also associated with the analysis of this compound itself synhet.com.

Histological Staining and Immunohistochemistry for Tissue Evaluation

Histological staining and immunohistochemistry are crucial techniques for evaluating tissue morphology and protein expression in this compound studies. Histopathological changes in liver tissues are assessed to determine the extent of injury and the impact of this compound treatment plos.orgnih.gov. In the context of APAP-induced liver injury, this compound has been shown to improve these histopathological changes plos.orgnih.gov. Immunohistochemistry is employed to detect the expression of specific proteins within tissues plos.orgnih.gov. For instance, immunohistochemistry of liver tissues has been used to assess the expression of proteins related to the Nrf2 signaling pathway, such as Nrf2 itself plos.orgnih.gov. In studies involving chronic intermittent hypoxia, histological methods are likely used to observe abnormal hippocampal neuron morphology and assess the reduction in hippocampal neuron numbers researchgate.net. These techniques provide visual evidence of cellular and tissue-level changes in response to disease induction and this compound intervention plos.orgnih.govresearchgate.netscience.gov.

Flow Cytometry for Cellular Apoptosis and Reactive Oxygen Species Detection

Flow cytometry is a powerful technique used in this compound research to quantitatively assess cellular apoptosis and intracellular reactive oxygen species (ROS) levels. This method allows for the analysis of large cell populations, providing statistically robust data on the proportion of cells undergoing apoptosis or exhibiting oxidative stress.

In studies investigating the protective effects of this compound, flow cytometry with Annexin V-FITC/propidium iodide (PI) staining has been employed to detect apoptotic cells. Annexin V binds to phosphatidylserine, which is externalized to the outer membrane leaflet during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity, indicative of late apoptosis or necrosis. By using these two probes, researchers can differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. For instance, flow cytometry analysis showed that this compound treatment significantly reduced the apoptotic rate in differentiated SH-SY5Y cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) injury tandfonline.comtandfonline.comnih.gov. One study reported that this compound decreased the apoptotic rate from 43.8% in injured cells to 19.2% at a concentration of 20 μM tandfonline.comtandfonline.comnih.gov.

Flow cytometry is also utilized to measure intracellular ROS levels, often employing fluorescent probes like DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate). DCFH-DA passively enters cells and is hydrolyzed by intracellular esterases to DCFH, which is then oxidized by ROS to the fluorescent compound DCF. The fluorescence intensity, detected by flow cytometry, is proportional to the amount of intracellular ROS. This method has been used to assess the effect of this compound on oxidative stress in cell lines such as HepG2 cells plos.orgresearchgate.netresearchgate.net. Studies have shown that this compound can reduce elevated ROS levels induced by insults like acetaminophen (APAP) plos.orgresearchgate.netresearchgate.net.

Western Blotting for Protein Expression Profiling

Western blotting is a widely used technique in this compound research to detect and quantify the expression levels of specific proteins in cell lysates or tissue samples. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Studies on this compound have frequently utilized Western blotting to investigate its impact on various signaling pathways and cellular processes. For example, Western blotting has been crucial in examining the Nrf2 signaling pathway, a key regulator of antioxidant responses. Researchers have used this technique to detect changes in the expression of Nrf2, its negative regulator Keap1, and downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1) following this compound treatment plos.orgnih.govresearchgate.net. These studies have shown that this compound can upregulate the expression of Nrf2 and its target antioxidant proteins plos.orgnih.govresearchgate.net.

Western blotting has also been applied to assess the expression of proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax tandfonline.comtandfonline.com. Furthermore, changes in the expression of enzymes involved in drug metabolism, like CYP2E1, CYP1A2, UGT1A1, and SULT1A1, have been analyzed using Western blotting in the context of this compound's effects on drug-induced liver injury nih.gov. The technique allows for the semi-quantitative comparison of protein levels across different experimental conditions, providing insights into the molecular mechanisms underlying this compound's observed effects.

Enzyme Activity Assays

Enzyme activity assays are employed in this compound research to measure the functional activity of specific enzymes, providing insights beyond just protein expression levels. These assays typically involve incubating a biological sample with a substrate and measuring the rate of product formation or substrate depletion.

Several enzyme activities have been assessed in studies involving this compound. Caspase-3 activity assays, for instance, are used to quantify the activation of this key executioner caspase in the apoptotic pathway tandfonline.comtandfonline.comnih.govnih.govprobechem.com. Reduced caspase-3 activity following this compound treatment indicates an inhibition of apoptosis tandfonline.comtandfonline.comnih.govnih.govprobechem.com. Lactate dehydrogenase (LDH) leakage assays are used as an indicator of cell membrane integrity and cytotoxicity; increased LDH activity in the cell culture medium suggests cell damage, while reduced leakage in the presence of this compound indicates a protective effect tandfonline.comtandfonline.comnih.govnih.govprobechem.com.

Enzyme activity assays are also crucial for evaluating the antioxidant capacity of cells or tissues. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are involved in detoxifying reactive oxygen species, have been measured to assess this compound's impact on oxidative stress researchgate.netmedchemexpress.comelabscience.com. Furthermore, liver function is often evaluated by measuring the activity of transaminases like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum or cell culture supernatants; elevated levels indicate liver damage, and this compound's ability to reduce these levels suggests a hepatoprotective effect researchgate.netelabscience.complos.org.

Mitochondrial Function Assays

Mitochondrial function is critical for cellular health, and its assessment is a key aspect of this compound research, particularly in the context of its protective effects against injury. Various assays are used to evaluate different aspects of mitochondrial health and activity.

Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function and is often measured using fluorescent probes like JC-1. JC-1 accumulates in healthy mitochondria with high membrane potential, forming aggregates that emit red fluorescence, while in cells with depolarized mitochondria, it remains in monomeric form and emits green fluorescence. The ratio of red to green fluorescence can be used to assess mitochondrial depolarization, an early event in apoptosis and indicator of mitochondrial dysfunction plos.orgresearchgate.netresearchgate.net. This compound has been shown to help maintain mitochondrial membrane potential plos.orgresearchgate.netresearchgate.net.

Other mitochondrial function assays include the measurement of mitochondrial respiratory enzyme activities, such as those of complexes in the electron transport chain, and the mitochondrial respiratory control ratio, which reflects the coupling of respiration to ATP synthesis nih.govprobechem.comnih.gov. Assays for ATP content are used to evaluate cellular energy metabolism nih.govprobechem.com. Additionally, mitochondrial swelling assays can indicate damage to the mitochondrial membrane, and the production of mitochondrial ROS can be specifically assessed nih.gov. These assays collectively provide a comprehensive picture of how this compound influences mitochondrial health and function.

Computational and Structural Biology Approaches

Computational and structural biology techniques play a vital role in understanding the potential interactions of this compound with biological targets at a molecular level. These methods complement experimental studies by providing theoretical insights into binding affinities, interaction modes, and structural stability.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a target protein. This method explores various possible binding poses of the ligand within the protein's binding site and scores them based on predicted interaction energies.

In this compound research, molecular docking has been utilized to investigate its potential interaction with proteins like Keap1, a key regulator of the Nrf2 pathway plos.orgnih.govplos.orgfigshare.com. By docking this compound into the Nrf2-binding domain of Keap1, researchers can identify potential binding sites and predict the key amino acid residues involved in the interaction plos.orgnih.govplos.orgfigshare.com. This provides a theoretical basis for understanding how this compound might modulate the activity of its target proteins. For example, docking studies have suggested that this compound overlaps with the binding region of Nrf2 on Keap1 nih.govplos.org.

Molecular Dynamics Simulations for Binding Stability Analysis

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex in a dynamic environment, typically including solvent molecules.

MD simulations in this compound studies have been used to analyze the stability of the complex formed between this compound and target proteins like Keap1 over a certain simulation period plos.orgnih.govplos.orgfigshare.com. Parameters such as Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored to assess the conformational stability of the complex plos.orgnih.govplos.orgfigshare.com. A stable RMSD trajectory suggests that the ligand remains bound to the protein in a consistent manner during the simulation. Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein and key interacting residues nih.gov. MD simulations also allow for the analysis of specific interactions, such as hydrogen bonds, between the ligand and the protein over time, providing detailed insights into the nature of the binding figshare.com. For instance, MD simulations of the this compound-Keap1 complex have indicated stable binding over a 100 ns simulation period, with RMSD values fluctuating within a narrow range nih.govplos.org.

Biofilm Layer Interference (BLI) for Direct Interaction Validation

Biofilm Layer Interference (BLI) is a label-free biosensing technology used to analyze molecular interactions in real time. In the context of this compound research, BLI experiments have been specifically employed to validate the direct interaction between this compound and target proteins.

Detailed research findings indicate that BLI experiments were conducted to investigate the interaction of this compound with Kelch-like ECH-associated protein 1 (Keap1) guidetopharmacology.org. Keap1 is a key regulatory protein in the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress guidetopharmacology.org. The interaction between this compound and Keap1 is hypothesized to be central to this compound's mechanism of activating Nrf2.

The BLI experiments confirmed a direct interaction between this compound and Keap1 guidetopharmacology.org. This direct binding provides experimental support for the molecular docking and molecular dynamics simulations that suggested this compound could bind to Keap1 guidetopharmacology.org. The confirmation of this direct interaction through BLI is a significant finding, contributing to the understanding of how this compound influences the Keap1-Nrf2 signaling pathway and subsequently exerts its biological effects, such as alleviating oxidative stress and hepatotoxicity guidetopharmacology.org.

Emerging Avenues and Future Research Directions for Smnd 309

Identification of Undiscovered Pharmacological Targets and Signaling Pathways

Research to date has identified several signaling pathways influenced by SMND-309. Notably, this compound has been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress plos.orgnih.gov. This activation involves inhibiting the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2 and the upregulation of antioxidant enzymes like HO-1, GCLC, and NQO1 plos.orgnih.gov.

Additionally, this compound has demonstrated neuroprotective effects potentially mediated through the activation of the JAK2/STAT3 pathway, increasing the expression of EPO/EPOR and subsequently VEGF, which promotes angiogenesis nih.govresearchgate.net. Another pathway implicated in this compound's neuroprotective effects is the PI3K/Akt/CREB pathway, which is associated with promoting neuron survival nih.govtandfonline.com.

Despite these findings, the full spectrum of pharmacological targets and signaling pathways modulated by this compound remains to be elucidated. Future research should aim to employ unbiased approaches, such as proteomic and phosphoproteomic profiling, to identify novel protein targets and comprehensively map the signaling networks affected by this compound. Investigating its interaction with other key cellular pathways involved in inflammation, apoptosis, and metabolism could reveal additional mechanisms underlying its therapeutic potential.

Potential Therapeutic Applications in Underexplored Disease Contexts

This compound has shown promise in preclinical models of acetaminophen-induced acute liver injury (AILI), cerebral ischemia-reperfusion injury, and experimental liver fibrosis plos.orgmedchemexpress.comnih.govnih.govresearchgate.net. Its hepatoprotective effects against AILI are linked to the activation of the Nrf2-ARE pathway, reducing oxidative stress and liver damage plos.orgnih.gov. In cerebral ischemia, this compound has shown neuroprotective effects by reducing infarct volume, improving neurological function, and promoting angiogenesis nih.govresearchgate.net. It has also shown therapeutic effects on experimental liver fibrosis by down-regulating connective tissue growth factor (CTGF) and enhancing antioxidant enzyme activity medchemexpress.com.

Beyond these areas, this compound's antioxidant and anti-inflammatory properties suggest potential applications in other disease contexts characterized by oxidative stress and inflammation that are currently underexplored. These could include neurodegenerative diseases other than acute ischemia, various forms of organ injury, and chronic inflammatory conditions. Research into its effects on lipid metabolism disorders and related neurological damage, as suggested by studies in obstructive sleep apnea (B1277953) syndrome mice, also represents a potential avenue researchgate.net. Further investigation is needed to determine its efficacy and mechanisms in these broader contexts.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

Current preclinical research on this compound has utilized various in vitro and in vivo models, including differentiated SH-SY5Y cells for neuronal studies and rodent models of liver injury and cerebral ischemia plos.orgnih.govnih.govresearchgate.netnih.govtandfonline.com. To further advance the understanding of this compound, the development and utilization of more advanced preclinical models are essential.

This could include using induced pluripotent stem cell (iPSC)-derived disease models to study its effects on human cells and genetic variants. Organ-on-a-chip technologies could provide more physiologically relevant in vitro systems to assess its efficacy and toxicity. Furthermore, utilizing genetically modified animal models that better mimic specific human disease conditions would provide more robust data on its in vivo effects and mechanisms. These advanced models would allow for a more comprehensive evaluation of this compound's therapeutic potential and provide deeper insights into its molecular actions.

Integration of Systems Biology and Omics Technologies in this compound Research

The integration of systems biology and omics technologies holds significant potential for accelerating this compound research nih.govresearchgate.netfrontiersin.orgphmethods.netmurdoch.edu.au. Rather than focusing on individual components, systems biology takes a holistic approach to understand complex biological systems nih.govresearchgate.netfrontiersin.org. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data on biological molecules, which can be analyzed using bioinformatics to gain comprehensive insights nih.govresearchgate.netfrontiersin.orgphmethods.netmurdoch.edu.au.

Applying these technologies to this compound research could involve:

Transcriptomics: Analyzing global gene expression changes in response to this compound treatment in various cell and tissue types to identify affected pathways and networks.

Proteomics: Identifying and quantifying proteins modulated by this compound to discover novel targets and understand its effects on protein-level processes.

Metabolomics: Analyzing changes in metabolite profiles to understand how this compound affects cellular metabolism.

Integrating data from these different omics layers through bioinformatics and computational modeling can provide a more complete picture of how this compound interacts with biological systems, revealing complex mechanisms and identifying potential biomarkers of response. This integrative approach can help prioritize future research directions and identify patient populations that might benefit most from this compound therapy.

Q & A

Q. What are the primary molecular targets and mechanisms of SMND-309 in neuroprotection?

this compound, a shikonin derivative, exerts neuroprotective effects by targeting the JAK2/STAT3 signaling pathway, inhibiting pro-apoptotic pathways and oxidative stress in ischemia-reperfusion injury models . Methodologically, confirm its mechanism via Western blotting for phosphorylated JAK2/STAT3 proteins, paired with immunohistochemical staining for apoptosis markers (e.g., cleaved caspase-3) in hippocampal neurons .

Q. What experimental models are commonly used to study this compound’s efficacy?

this compound is tested in chronic intermittent hypoxia (CIH) models mimicking obstructive sleep apnea. Mice are exposed to alternating hypoxia (7% O₂) and normoxia (21% O₂) for 12 weeks, with this compound administered intraperitoneally (25 mg/kg) during the final week. Behavioral tests (Morris water maze, fear conditioning) and histological analyses (e.g., lipid droplet accumulation via BODIPY staining) validate cognitive and molecular outcomes .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for this compound in preclinical studies?

Dose-response studies in CIH models suggest 25 mg/kg (i.p.) as effective for neuroprotection . However, consider pharmacokinetic profiling (e.g., half-life, bioavailability) and toxicity assays to refine dosing. Co-administer this compound with inhibitors like 3-fluoropyruvate (80 mg/kg) to validate pathway specificity .

Q. What statistical approaches are recommended for analyzing this compound’s effects on cognitive deficits?

Use mixed-design ANOVA for longitudinal behavioral data (e.g., escape latency in Morris water maze) and Bonferroni post-hoc tests for group comparisons. For molecular data (e.g., lipid droplet quantification), apply two-way ANOVA with Tukey’s correction to account for multiple variables (e.g., treatment × hypoxia exposure) .

Q. How can discrepancies in this compound’s efficacy across studies be resolved?

Contradictions may arise from variations in hypoxia protocols or sample sizes. Address this by standardizing CIH exposure parameters (e.g., 15–20 cycles/hour) and increasing cohort sizes (n ≥ 10/group). Conduct meta-analyses of published datasets to identify confounding factors (e.g., strain-specific responses in C57BL/6 mice) .

Methodological and Technical Questions

Q. What techniques are optimal for quantifying lipid droplet accumulation in this compound-treated models?

Use Nile red or BODIPY 483/503 staining for in situ lipid droplet visualization in brain sections, coupled with confocal microscopy. Validate findings via transmission electron microscopy (TEM) to assess ultrastructural changes in neurons (e.g., mitochondrial damage) . For quantification, employ image analysis software (e.g., ImageJ) to measure fluorescence intensity and droplet size .

Q. How should researchers validate this compound’s specificity for the JAK2/STAT3 pathway?

Combine genetic (siRNA knockdown) and pharmacological (JAK2 inhibitors like AG490) approaches in HT22 neuronal cells. Assess downstream effects via qPCR for STAT3-regulated genes (e.g., Bcl-2, Bax) and correlate with apoptosis assays (TUNEL staining) .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in this compound studies?

Document detailed protocols for CIH exposure (e.g., oxygen cycling frequency, duration) and this compound administration (vehicle, injection timing). Share raw data (e.g., behavioral trajectories, fluorescence micrographs) in public repositories. Adhere to ARRIVE guidelines for preclinical reporting .

Q. How can multi-omics data enhance understanding of this compound’s effects?

Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles from this compound-treated neurons to identify novel pathways (e.g., lipid metabolism). Validate hits via CRISPR/Cas9 gene editing or pharmacological inhibition in vitro .

Ethical and Validation Considerations

Q. What ethical guidelines apply to this compound research in animal models?

Follow NIH guidelines for humane endpoints (e.g., maximum hypoxia duration) and obtain approval from institutional animal care committees (e.g., Binzhou Medical University’s ethics board). Include sham controls (room air exposure) to isolate hypoxia-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.